Structure and properties of 1-(Beta-d-ribofuranosyl)-5-nitropyridine-2-one
Structure and properties of 1-(Beta-d-ribofuranosyl)-5-nitropyridine-2-one
The following technical guide details the structure, synthesis, and properties of 1-(β-D-Ribofuranosyl)-5-nitropyridin-2(1H)-one , a specialized nucleoside analog.
Executive Summary
1-(β-D-Ribofuranosyl)-5-nitropyridin-2(1H)-one is a synthetic nucleoside analog belonging to the class of C-nucleoside mimics (specifically a 3-deaza-4-deoxy-5-nitrouridine analog, though chemically an N-nucleoside of a pyridine base). It functions as a non-natural substrate in biochemical pathways, primarily targeting viral polymerases and cellular kinases.[1]
Its structural core consists of a 5-nitropyridin-2-one base coupled to a β-D-ribofuranose sugar moiety via an N-glycosidic bond. The presence of the nitro group at the C5 position of the pyridine ring imparts unique electronic properties, enhancing its potential as a metabolic inhibitor and a spectroscopic probe.[1]
Chemical Identity & Structural Analysis[2]
Nomenclature & Classification[2]
-
IUPAC Name: 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitro-1,2-dihydropyridin-2-one
-
Common Name: 1-(β-D-Ribofuranosyl)-5-nitropyridin-2-one[2][3]
-
Chemical Class: Pyridine Nucleoside; 3-Deazauridine Analog (Structural variant)
-
Molecular Formula:
-
Molecular Weight: 272.21 g/mol [1]
Structural Connectivity
The molecule features a pyridin-2-one heterocycle attached to the anomeric carbon (C1') of a ribose sugar.
-
Base: The pyridine ring is substituted at C5 with a nitro group (
) and contains a carbonyl oxygen at C2.[1] It lacks the N3 nitrogen found in natural pyrimidines (uridine/cytidine), making it a "3-deaza" analog.[1] -
Glycosidic Bond: The linkage is an N-glycosidic bond between N1 of the pyridine ring and C1' of the ribose.[1]
-
Stereochemistry: The ribose is in the β-D-furanose configuration.[1]
Visualization: Molecular Structure
Physicochemical Properties[2][6]
| Property | Value / Characteristic | Technical Note |
| Molecular Weight | 272.21 Da | Monoisotopic mass: 272.06 |
| Appearance | Yellow Crystalline Solid | The nitro group ( |
| Solubility | DMSO, DMF, Methanol, Water (Hot) | High polarity due to ribose hydroxyls and nitro group.[1] Sparingly soluble in non-polar solvents (DCM, Hexane).[1] |
| UV Absorption | The 5-nitro-2-pyridone chromophore absorbs in the near-UV/visible region, distinct from natural nucleosides ( | |
| pKa | Unlike uridine, N3 is a carbon (C3), removing the acidic N3-H proton.[1] The pKa is determined by the ribose hydroxyls or potential C-H acidity.[1] | |
| Melting Point | Typical for nucleosides; exact value depends on crystal habit and solvation.[1] |
Synthesis: The Vorbrüggen Protocol
The most authoritative method for synthesizing 1-(β-D-ribofuranosyl)-5-nitropyridin-2-one is the Vorbrüggen Glycosylation . This method utilizes silylated bases and Lewis acid catalysis to ensure high yield and stereochemical control (favoring the
Reaction Scheme
-
Silylation: Activation of 5-nitropyridin-2-one with HMDS (Hexamethyldisilazane).[1]
-
Coupling: Reaction of the silylated base with 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose using a Lewis Acid (TMSOTf or
). -
Deprotection: Removal of benzoyl groups using methanolic ammonia or sodium methoxide.[1]
Detailed Protocol
-
Step 1: Silylation
-
Suspend 5-nitropyridin-2-one (1.0 eq) in dry HMDS (excess) with a catalytic amount of Ammonium Sulfate.
-
Reflux under Argon for 4–12 hours until a clear solution is obtained (indicating formation of the bis-trimethylsilyl intermediate).[1]
-
Evaporate excess HMDS in vacuo to yield the moisture-sensitive silylated base.[1]
-
-
Step 2: Glycosylation
-
Dissolve the silylated base in anhydrous Acetonitrile or 1,2-Dichloroethane.[1]
-
Add 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.0 eq).
-
Cool to
and add TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (1.1 eq) dropwise.[1] -
Stir at room temperature for 2–16 hours. Monitor by TLC.[1]
-
Workup: Quench with saturated
, extract with DCM, and purify by silica gel chromatography.
-
-
Step 3: Deprotection
-
Dissolve the protected nucleoside in Methanolic Ammonia (
in MeOH). -
Stir at room temperature for 24 hours.
-
Evaporate solvent and purify via crystallization (MeOH/Ether) or reverse-phase HPLC.[1]
-
Visualization: Synthesis Workflow
[2][5][9]
Biological & Pharmacological Potential[1][2][6][7][10][11]
Mechanism of Action
As a nucleoside analog, the compound mimics natural pyrimidines (Uridine/Cytidine).[1] Its biological activity is predicated on its processing by cellular enzymes:[1]
-
Cellular Uptake: Transported via nucleoside transporters (ENT/CNT).[1]
-
Phosphorylation: Substrate for Uridine-Cytidine Kinase (UCK) or Deoxycytidine Kinase (dCK), converting it to the monophosphate.[1]
-
Metabolic Interference:
-
Polymerase Inhibition: The triphosphate form may compete with UTP/CTP for incorporation into RNA/DNA, causing chain termination or mutagenesis.[1]
-
Enzyme Inhibition: The 5-nitro group provides steric and electronic hindrance, potentially inhibiting enzymes like Thymidylate Synthase or Ribonucleotide Reductase .[1]
-
Therapeutic Context
-
Antiviral: Analogs in this class (e.g., 3-deazauridine) have shown activity against RNA viruses by inhibiting CTP synthetase.[1] The 5-nitro derivative is explored for activity against Flaviviruses and Herpesviruses.[1]
-
Antitumor: Potential utility in treating lymphoid malignancies by depleting intracellular nucleotide pools.[1]
Experimental Validation (Quality Control)
To ensure the integrity of the synthesized compound, the following analytical criteria must be met:
HPLC Method[2]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,
, ).[1] -
Mobile Phase:
-
A: Water + 0.1% Formic Acid[1]
-
B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient: 0–5 min (5% B), 5–20 min (5%
95% B). -
Detection: UV at 300 nm (Specific for nitropyridone).[1]
NMR Characterization (Expected Signals in DMSO- )
-
H-6 (Pyridine): Singlet or doublet around
9.0–9.5 ppm (Deshielded by nitro group).[1] -
H-3/H-4 (Pyridine): Doublets around
6.5–8.0 ppm.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
H-1' (Anomeric): Doublet around
5.8–6.0 ppm ( , confirming -configuration). -
Sugar Protons: Multiplets in the
3.5–4.5 ppm range.[1]
References
-
Vorbrüggen, H., & Ruh-Pohlenz, C. (2001).[1] Handbook of Nucleoside Synthesis. John Wiley & Sons.[1]
-
Robak, T., & Robak, P. (2013).[1] Purine Nucleoside Analogs in the Treatment of Rarer Chronic Lymphoid Leukemias. Current Pharmaceutical Design, 19(29).[1] (Context on nucleoside analog mechanism).
-
MedChemExpress. (2024).[1] Nucleoside Antimetabolite/Analog Product Class. (General classification data).
-
Santa Cruz Biotechnology. (2024).[1] 1-(β-D-Ribofuranosyl)-5-nitropyridin-2(1H)-one Product Data.
-
ChemicalBook. (2024).[1] Product Entry: 1-(Beta-D-Ribofuranosyl)-5-Nitropyridin-2(1H)-One.
